5HT6-ligand-1
Overview
Description
5HT6-ligand-1 is an orally active ligand of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of 5HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5HT) . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Molecular Structure Analysis
The molecular weight of 5HT6-ligand-1 is 448.38 and its formula is C20H22BrN3O2S . Detailed structural analysis often involves techniques like homology modeling and membrane-embedded molecular dynamics simulations . These techniques can help identify key structural features affecting ligand binding .
Scientific Research Applications
1. Potential in Neurological and Cognitive Disorders
Research suggests that 5HT6 receptor antagonists, like 5HT6-ligand-1, have significant potential in treating a range of neurological and cognitive disorders. They have been identified as effective regulators in contexts such as memory formation and age-related cognitive impairments. Additionally, they show promise in addressing memory deficits associated with conditions like schizophrenia, Parkinson's disease, and Alzheimer's disease (Ivachtchenko & Ivanenkov, 2012).
2. Imaging and Pharmacologic Selectivity
5HT6-ligand-1 has been used in imaging studies to measure receptor occupancies and to understand its therapeutic action in diseases like Alzheimer's. For instance, a study on a novel 5HT6 antagonist showed increasing procognitive effects in Alzheimer's patients, and using a 5HT6 PET ligand helped in quantifying this effect and determining pharmacologic selectivity (Parker et al., 2015).
3. Advantages in Combination Therapies
There's evidence that combining a 5HT6 antagonist with other compounds, like NMDA antagonists, could have beneficial effects in treating conditions like depression, potentially also improving cognitive functions. This combination therapy approach holds promise for treatment in dementia associated with depression (Abraham, Nirogi, & Shinde, 2014).
properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-22-11-13-23(14-12-22)15-16-5-4-7-19-17(16)9-10-24(19)27(25,26)20-8-3-2-6-18(20)21/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKMPGSBLMAGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5HT6-ligand-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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